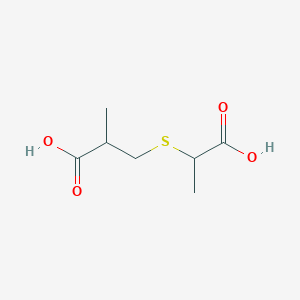

2,5-Dimethyl-3-thiaadipic Acid

Beschreibung

BenchChem offers high-quality 2,5-Dimethyl-3-thiaadipic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3-thiaadipic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-4(6(8)9)3-12-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXYLSSOKGLAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245109 | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-16-8 | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid and Its Class

Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid (CAS 106014-16-8), a specialty chemical with applications in the synthesis of herbicides.[1][2][3] Given the limited public data on this specific molecule, this paper establishes a broader context by examining its parent analogue, 3,3'-Thiodipropionic Acid (TDPA) (CAS 111-17-1). TDPA is a well-characterized dicarboxylic acid widely used as an antioxidant and a versatile building block in chemical synthesis.[4][5] This guide will detail the known properties and synthesis of 2,5-Dimethyl-3-thiaadipic Acid, supplemented with in-depth protocols, applications, and mechanistic insights derived from the extensive data available for TDPA. This dual approach offers researchers and drug development professionals both specific information on the target molecule and a robust, data-rich framework for understanding the broader class of thiodicarboxylic acids.

Part 1: Physicochemical and Structural Characteristics

Thiodicarboxylic acids are a class of organosulfur compounds characterized by a central sulfur atom flanked by two carboxylic acid moieties. Their utility stems from this unique structure, which imparts antioxidant properties and provides reactive handles for chemical synthesis.[5][6]

2,5-Dimethyl-3-thiaadipic Acid

-

IUPAC Name: 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid[8]

-

Synonyms: 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid[1][2]

The structure of 2,5-Dimethyl-3-thiaadipic Acid features a thioether linkage and two chiral centers at the C2 and C5 positions, introduced by the methyl groups. This chirality suggests the potential for stereoisomers, which could have distinct biological activities, a critical consideration in drug development.

Reference Compound: 3,3'-Thiodipropionic Acid (TDPA)

To provide a more comprehensive technical context, the properties of the closely related and extensively studied TDPA are summarized below.

| Property | Value | Source(s) |

| CAS Number | 111-17-1 | [9][10] |

| Molecular Formula | C₆H₁₀O₄S | [9][11] |

| Molecular Weight | 178.21 g/mol | [9][10] |

| Appearance | White fine crystalline powder / Nacreous leaflets | [9][10] |

| Melting Point | 131-134 °C | [9] |

| Solubility | Freely soluble in hot water, alcohol, and acetone. Slightly soluble in water at room temperature. | [10][12] |

| pKa (25°C) | 4.11 | [10] |

Part 2: Synthesis and Methodologies

The synthesis of thiodicarboxylic acids typically involves the reaction of a sulfur nucleophile with an α,β-unsaturated carboxylic acid or a halo-substituted carboxylic acid.

Synthesis of 2,5-Dimethyl-3-thiaadipic Acid

A documented method for synthesizing 2,5-Dimethyl-3-thiaadipic Acid involves a "one-kettle way" starting from methacrylic acid and thiourea to first generate an intermediate, 3-mercaptoisobutyric acid. This intermediate then reacts with 2-chloropropionic acid in the presence of a base to yield the final product.[13]

Experimental Protocol:

-

Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate:

-

In a reaction vessel, charge water, thiourea, and concentrated hydrochloric acid. Heat to 45°C with stirring.

-

Slowly add methacrylic acid dropwise. After the addition, raise the temperature to 90°C and react for 2 hours. This step utilizes the acid-catalyzed addition of thiourea to the double bond of methacrylic acid, followed by hydrolysis to form the thiol.

-

-

Step 2: Thia-Michael Addition:

-

Add a solution of sodium hydroxide dropwise to the reaction mixture. This deprotonates the intermediate thiol, forming a highly nucleophilic thiolate.

-

Add 2-chloropropionic acid dropwise. The thiolate attacks the electrophilic carbon of 2-chloropropionic acid in a nucleophilic substitution reaction.

-

Continue the reaction for 2 hours.

-

-

Step 3: Workup and Isolation:

-

Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic phases and remove the solvent to yield 2,5-Dimethyl-3-thiaadipic Acid as a waxy solid.[13]

-

Caption: Synthesis workflow for 2,5-Dimethyl-3-thiaadipic Acid.

Industrial Synthesis of 3,3'-Thiodipropionic Acid (TDPA)

For context, a common industrial method for producing the parent compound, TDPA, involves the hydrolysis of 3,3'-thiodipropionitrile. This method is noted for its high yield and safety at an industrial scale.

Experimental Protocol:

-

Reaction Setup: Prepare an aqueous solution of a mineral acid (e.g., HCl) at a concentration of 3-10 mol/L in a reactor heated to 70-120°C.

-

Controlled Addition: Gradually add 3,3'-thiodipropionitrile to the heated acid solution. The addition rate is critical and must be controlled to keep the nitrile concentration in the reaction system at or below 5% by weight. This slow addition prevents a runaway exothermic reaction, which is a significant safety hazard.

-

Hydrolysis: The nitrile groups are hydrolyzed to carboxylic acids under the acidic and high-temperature conditions.

-

Isolation: Upon completion, the 3,3'-Thiodipropionic acid product can be isolated, often achieving yields of 96% or higher.[14]

Part 3: Applications and Scientific Relevance

The applications of these compounds are primarily dictated by the thioether and dicarboxylic acid functional groups.

2,5-Dimethyl-3-thiaadipic Acid

The primary documented use of 2,5-Dimethyl-3-thiaadipic Acid is as an intermediate in the preparation of herbicides.[1][2][3] The specific structure is likely designed to impart particular properties such as solubility, stability, or a specific mode of action in the final herbicidal product. It is also used in the synthesis of 2,4-dimethyl tetrahydro thiophene-3-ketone, a flavor and fragrance ingredient.[13]

3,3'-Thiodipropionic Acid (TDPA)

The applications of TDPA are far more extensive and well-documented, providing a model for the potential utility of its derivatives.

-

Antioxidant: TDPA is widely used as an antioxidant in the food, cosmetics, and plastics industries.[9][15] It functions by preventing the oxidation of fats and oils, thereby preventing rancidity and extending shelf life.[9][16] Its mechanism involves the sulfur atom, which can scavenge free radicals. In cosmetic formulations, it acts as a stabilizer, protecting products like creams and shampoos from degradation.[4]

-

Chemical Intermediate: The dicarboxylic acid functionality makes TDPA a versatile building block for chemical synthesis.[5] It can undergo reactions like esterification and amidation to produce a range of derivatives, including:

-

Thioesters (e.g., Dilauryl Thiodipropionate): Used as secondary antioxidants in lubricants and polymers.[4]

-

Coordination Polymers: The acid groups can act as ligands to coordinate with metal ions, forming materials with interesting luminescent properties.[16]

-

Pharmaceutical Scaffolds: It serves as a precursor for synthesizing novel pharmaceutical agents, including potential antitumor compounds.[5]

-

-

Biochemical Research: TDPA and its disulfide counterpart, 3,3'-Dithiodipropionic acid, are used in biochemical studies. They can serve as precursors for synthesizing polythioesters, which are of interest as biodegradable polymers.[16][17]

Caption: Application landscape for thiodicarboxylic acids.

Part 4: Conclusion and Future Outlook

2,5-Dimethyl-3-thiaadipic Acid is a specialty chemical with specific, albeit not widely publicized, applications. By understanding its synthesis and properties in the context of its well-studied analogue, 3,3'-Thiodipropionic Acid, researchers can better appreciate its potential. The core value of this class of molecules lies in the synergy between the antioxidant capability of the thioether linkage and the synthetic versatility of the dual carboxylic acid groups. For professionals in drug development, the introduction of methyl groups and thus chirality in 2,5-Dimethyl-3-thiaadipic Acid presents an opportunity for creating stereospecific molecules, a cornerstone of modern pharmaceutical design. Future research could focus on exploring the biological activities of its individual stereoisomers and expanding its use as a scaffold for novel therapeutics beyond its current application in agrochemicals.

References

-

3,3'-Thiodipropionic Acid. (n.d.). DrugFuture. Retrieved from [Link]

-

Exploring the Biochemical Applications of 3,3'-Dithiodipropionic Acid. (n.d.). Biochemical Research Chemicals. Retrieved from [Link]

-

CAS No : 106014-16-8 | Product Name : 2,5-Dimethyl-3-thiaadipic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). (2024, July 8). UniVOOK. Retrieved from [Link]

-

THIODIPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Beyond Antioxidants: 3,3'-Thiodipropionic Acid as a Synthesis Building Block. (n.d.). Chemical Intermediate Supplier. Retrieved from [Link]

- Method for producing 3,3'-thiodipropionic acid. (1993). Google Patents (JPH05213860A).

- A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. (n.d.). Google Patents (CN106866847A).

-

Thiodipropionic Acid. (n.d.). PubChem. Retrieved from [Link]

-

-

3 Thiodipropionic Acid. (n.d.). Rhythm Chemicals Pvt. Ltd.. Retrieved from [Link]

-

-

Thiocarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

2,5-Dimethyl-3-thiaadipic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,5-DiMethyl-3-thiaadipic Acid | 106014-16-8 [chemicalbook.com]

- 4. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]

- 5. nbinno.com [nbinno.com]

- 6. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3'-Thiodipropionic acid | 111-17-1 [chemicalbook.com]

- 10. 3,3'-Thiodipropionic Acid [drugfuture.com]

- 11. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 3,3'-Thiodipropionic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]

- 14. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

- 15. 3,3'-Thiodipropionic Acid Supplier & Manufacturer | Factory Price [dimethyl-disulfide.net]

- 16. 3. 3 Thiodipropionic Acid Manufacturer,3. 3 Thiodipropionic Acid Supplier [rhythmchemicals.in]

- 17. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid (CAS No: 106014-16-8), a dicarboxylic acid containing a thioether linkage. While not a therapeutic agent itself, its structural motifs make it an interesting building block for chemical synthesis. This document delves into its core physicochemical properties, established synthesis protocols, analytical characterization workflows, and current applications. Furthermore, it offers a forward-looking perspective on its potential utility as a scaffold in medicinal chemistry and drug design, grounded in the established roles of its constituent functional groups. All discussions are framed with scientific integrity, providing causal explanations for methodological choices and adhering to authoritative sources.

Core Molecular Profile

2,5-Dimethyl-3-thiaadipic Acid is a specialty chemical intermediate. Its identity is defined by a unique combination of a six-carbon backbone (adipic acid scaffold), two methyl groups conferring chirality, and a sulfur atom replacing the C3 carbon, forming a thioether bond.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound begins with its structure and universally recognized identifiers. The structure below illustrates the connectivity of the atoms, including the two stereocenters at positions C2 and C5.

Caption: 2D representation of 2,5-Dimethyl-3-thiaadipic Acid.

This structure leads to the key identifiers and properties summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄S | [1][2][3][4] |

| Molecular Weight | 192.23 g/mol | [1][2][3][5] |

| Computed MW | 192.24 g/mol | [4] |

| CAS Number | 106014-16-8 | [1][2][3][4] |

| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [4] |

| Synonyms | 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid | [1][5] |

| Physical Form | Off-white Solid | [3] |

| Solubility | Chloroform | [3] |

Synthesis and Manufacturing

The synthesis of 2,5-Dimethyl-3-thiaadipic Acid is not trivial and involves multi-step reactions. Patent literature describes viable pathways, primarily revolving around the formation of the thioether bond.[6] Understanding these routes is critical for researchers planning to utilize this molecule as a starting material.

Synthesis from 3-Mercaptoisobutyric Acid

A prominent synthesis route involves the nucleophilic substitution reaction between 3-mercaptoisobutyric acid and 2-chloropropionic acid.[6]

Reaction: 3-mercaptoisobutyric acid + 2-chloropropionic acid → 2,5-Dimethyl-3-thiaadipic Acid

Causality in Protocol Design:

-

Base Catalysis: The reaction is performed in the presence of a strong base, such as sodium hydroxide (NaOH). The base serves a critical purpose: to deprotonate the thiol group (-SH) of the 3-mercaptoisobutyric acid, forming a highly nucleophilic thiolate anion (-S⁻). This anion is a much more potent nucleophile than the neutral thiol, enabling an efficient Sₙ2 attack on the electrophilic carbon of 2-chloropropionic acid that bears the chlorine atom.

-

pH Adjustment and Extraction: After the reaction, the mixture is acidified. This step is crucial for workup as it protonates the two carboxylate groups, converting them back to carboxylic acids (-COOH). This makes the final product significantly less soluble in water and more soluble in organic solvents like ethyl acetate, allowing for its efficient extraction and separation from inorganic salts.[6]

Experimental Protocol

The following is a representative, step-by-step laboratory-scale protocol derived from established methods.[6]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, add 200 mL of water, 3-mercaptoisobutyric acid (0.37 mol), and sodium hydroxide (1.17 mol).

-

Thiolate Formation: Stir the mixture at room temperature for 10 minutes until all solids are completely dissolved. This ensures the complete formation of the sodium thiolate salt.

-

Nucleophilic Substitution: Add 2-chloropropionic acid (0.4 mol) dropwise over approximately 30 minutes. The slow addition helps to control any potential exotherm.

-

Reaction Completion: Continue stirring the reaction mixture for 2 hours to ensure the reaction proceeds to completion.

-

Acidification and Workup: Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 200 mL portions of ethyl acetate.

-

Isolation: Combine the organic phases. Removal of the solvent under reduced pressure will yield the product, typically as a yellow, waxy solid.[6]

Caption: Workflow for the synthesis of 2,5-Dimethyl-3-thiaadipic Acid.

Analytical Characterization Workflow

For any researcher synthesizing or using this compound, rigorous analytical confirmation is a prerequisite for trustworthy results. A multi-technique approach ensures unambiguous structural verification.

-

Mass Spectrometry (MS): The initial and most direct test. Electrospray ionization (ESI) in negative mode is ideal for this dicarboxylic acid. The goal is to observe the [M-H]⁻ ion at an m/z corresponding to a mass of ~191.04, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₇H₁₁O₄S⁻).

-

¹H NMR Spectroscopy: This technique provides information on the proton environment. Key expected signals would include two distinct doublets for the methyl groups adjacent to the chiral centers, multiplets for the methine protons (CH), and signals for the methylene protons (CH₂) adjacent to the sulfur atom.

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton. One would expect to see signals for the two carboxyl carbons (>170 ppm), the two methine carbons, the methylene carbon, and the two distinct methyl carbons.

-

Infrared (IR) Spectroscopy: Useful for functional group identification. A very broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

Caption: A standard analytical workflow for structural verification.

Applications and Future Perspectives

Current Applications: Chemical Intermediate

The primary documented use of 2,5-Dimethyl-3-thiaadipic Acid is as a chemical intermediate.[5][7] Specifically, it serves as a precursor in the synthesis of herbicides and other complex organic molecules like 2,4-dimethyl tetrahydrothiophene-3-one.[3][6] Its dicarboxylic nature allows it to be used in polymerization reactions or as a linker molecule where precise spacing and stereochemistry are required.

Potential in Drug Discovery: A Building Block Approach

While there is no evidence of 2,5-Dimethyl-3-thiaadipic Acid possessing inherent biological activity, its structure contains features relevant to medicinal chemistry. Drug development professionals should view this molecule not as a drug candidate, but as a potentially valuable scaffold or building block.

-

Thioether Moiety: The thioether group is an important isostere of a methylene group (-CH₂-) or an ether (-O-).[8] Its inclusion can modulate a molecule's lipophilicity, metabolic stability, and conformational properties. Unlike ethers, the sulfur atom can be oxidized in vivo, offering a potential site for metabolic activation or deactivation, a feature that can be exploited in prodrug design.[8]

-

Dicarboxylic Acid Functionality: The two carboxylic acid groups provide sites for further chemical modification. They can be converted to esters, amides, or other functional groups to build larger, more complex molecules. This bifunctionality is ideal for creating linkers for antibody-drug conjugates (ADCs) or PROTACs, or for synthesizing ligands designed to interact with two distinct binding pockets in a target protein.

-

Stereochemistry: The presence of two chiral centers offers stereochemical diversity. Synthesizing and separating the different stereoisomers (R,R), (S,S), and (R,S) could lead to derivatives with highly specific 3D arrangements, which is critical for selective interaction with biological targets.

The value of this molecule in drug discovery lies in its potential to generate novel chemical entities for screening libraries. Its structure is not commonly found in typical screening collections, offering a path to explore new chemical space.

Safety and Handling

-

Standard Laboratory Precautions: Handle the compound in a well-ventilated fume hood at all times.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for the most detailed and up-to-date safety and handling information.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dimethyl-3-thiaadipic Acid is a well-characterized chemical intermediate with established synthesis routes. Its primary value to researchers lies in its bifunctional nature and unique thioether-containing backbone, making it a useful precursor for agrochemicals and other specialty chemicals. For scientists in drug development, it represents an underexplored building block. By leveraging its dicarboxylic acid handles, thioether linkage, and inherent stereochemistry, medicinal chemists can construct novel molecules to probe new areas of chemical space, potentially leading to the discovery of next-generation therapeutic agents. Rigorous analytical characterization and adherence to strict safety protocols are paramount when working with this compound.

References

-

PubChem. 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094. [Link]

- Google Patents. A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). NA7 Public Report. [Link]

-

Pharmaffiliates. CAS No : 106014-16-8 | Product Name : 2,5-Dimethyl-3-thiaadipic Acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

ResearchGate. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. [Link]

Sources

- 1. 2,5-Dimethyl-3-thiaadipic Acid | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]

- 7. 2,5-DiMethyl-3-thiaadipic Acid | 106014-16-8 [chemicalbook.com]

- 8. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dimethyl-3-thiaadipic Acid chemical properties

An In-Depth Technical Guide to the Predicted Chemical Properties of 2,5-Dimethyl-3-thiaadipic Acid

Disclaimer: Direct experimental data for 2,5-Dimethyl-3-thiaadipic Acid is not extensively available in the public domain. This guide is a theoretical and predictive analysis based on fundamental chemical principles and data from structurally analogous compounds. All properties and reaction pathways described herein should be considered hypothetical until validated by empirical studies.

Introduction

2,5-Dimethyl-3-thiaadipic acid is a dicarboxylic acid containing a thioether linkage. Its structure suggests potential for a range of chemical functionalities, making it a molecule of interest for applications in polymer science, coordination chemistry, and as a building block in organic synthesis. The presence of two stereocenters also introduces the possibility of stereoisomers with distinct properties. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and likely reactivity of this compound, drawing on data from related molecules to offer a scientifically grounded perspective for researchers and drug development professionals.

Molecular Structure and Key Features

The fundamental structure of 2,5-Dimethyl-3-thiaadipic acid consists of a six-carbon backbone with a sulfur atom replacing the third carbon (a thioether) and carboxylic acid groups at both ends. Methyl groups are substituted at the 2 and 5 positions.

Key Structural Features:

-

Thioether Linkage: The sulfide group is a key feature, influencing the molecule's polarity, nucleophilicity, and potential for oxidation.

-

Dicarboxylic Acid Groups: The two terminal carboxylic acid groups are acidic and provide sites for a variety of reactions, including salt formation, esterification, and amidation.

-

Chiral Centers: The carbons at positions 2 and 5 are chiral centers, meaning the molecule can exist as stereoisomers (R,R), (S,S), and a meso-compound (R,S). These isomers may have different biological activities and physical properties.

-

Methyl Substituents: The methyl groups can influence the molecule's steric hindrance, solubility, and electronic properties.

Caption: Proposed synthesis workflow for 2,5-Dimethyl-3-thiaadipic Acid.

Predicted Chemical Reactivity

The reactivity of 2,5-Dimethyl-3-thiaadipic acid is dominated by its two primary functional groups: the carboxylic acids and the thioether.

-

Reactions of the Carboxylic Acid Groups:

-

Esterification: The carboxylic acid groups can be converted to esters by reacting with an alcohol under acidic conditions.

-

Amide Formation: Reaction with amines, in the presence of a coupling agent, will yield amides.

-

Reduction: The carboxylic acids can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

-

Salt Formation: As an acid, it will react with bases to form carboxylate salts.

-

-

Reactions of the Thioether Group:

-

Oxidation: The thioether is susceptible to oxidation. Mild oxidizing agents (e.g., hydrogen peroxide) will yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., peracetic acid) will produce the sulfone. This allows for the modulation of the molecule's polarity and coordinating ability.

-

Alkylation: The sulfur atom can act as a nucleophile and be alkylated by strong alkylating agents to form a sulfonium salt.

-

Potential Research Applications

Given its structure, 2,5-Dimethyl-3-thiaadipic acid could be a valuable molecule in several areas of research and development:

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The thioether linkage in the polymer backbone could impart unique properties, such as improved thermal stability or affinity for heavy metals.

-

Coordination Chemistry: The thioether and carboxylate groups can act as ligands to coordinate with metal ions. This could be useful in the design of new catalysts or metal-organic frameworks (MOFs).

-

Drug Development: The molecule could serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. Thioether-containing molecules are found in a number of pharmaceuticals.

Analytical Characterization

Should 2,5-Dimethyl-3-thiaadipic acid be synthesized, a standard battery of analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl protons, the methine protons adjacent to the carboxylic acids, and the methylene protons adjacent to the sulfur.

-

¹³C NMR would show distinct signals for the carbonyl carbons, the carbons bonded to sulfur, the methine carbons, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Conclusion

While 2,5-Dimethyl-3-thiaadipic acid is not a well-documented compound, a thorough analysis of its structure allows for a number of scientifically sound predictions about its properties and reactivity. Its bifunctional nature as a dicarboxylic acid and a thioether suggests it could be a versatile building block for a variety of applications. The hypotheses presented in this guide offer a starting point for future experimental investigation into this intriguing molecule.

References

There are no direct references for the experimental properties of 2,5-Dimethyl-3-thiaadipic Acid. The information presented is based on general organic chemistry principles and analogy to similar compounds.

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-thiaadipic Acid

This guide provides a comprehensive overview of the synthetic pathways for 2,5-Dimethyl-3-thiaadipic Acid, a molecule of interest in various chemical applications, including as an intermediate in the preparation of herbicides and other complex organic structures.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core methodologies, underlying chemical principles, and practical experimental protocols.

Introduction and Strategic Overview

2,5-Dimethyl-3-thiaadipic acid, with the chemical structure 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid, is a dicarboxylic acid containing a central thioether linkage.[2] Its synthesis primarily revolves around the formation of a key carbon-sulfur bond. The strategic approaches discussed herein are based on established chemical transformations, offering reliable and scalable methods for its preparation. The dominant synthetic strategies involve the nucleophilic substitution reaction of a thiol with an alpha-halocarboxylic acid or a conjugate addition of a thiol to an α,β-unsaturated carboxylic acid.

A prevalent method for synthesizing 2,5-Dimethyl-3-thiaadipic Acid involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in the presence of a base.[3] An alternative, more streamlined "one-pot" synthesis begins with more readily available starting materials, methacrylic acid and thiourea, to generate the necessary 3-mercaptoisobutyric acid intermediate in situ.[3] This guide will explore both of these pathways in detail.

Synthesis Pathway I: Nucleophilic Substitution Approach

This pathway hinges on the S-alkylation of 3-mercaptoisobutyric acid with 2-chloropropionic acid. The reaction proceeds via a classical Williamson ether synthesis-type mechanism, adapted for thioether formation.

Reaction Mechanism

The reaction is initiated by the deprotonation of the thiol group of 3-mercaptoisobutyric acid by a base, typically sodium hydroxide, to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloropropionic acid in a typical SN2 fashion, displacing the chloride ion and forming the thioether bond. Subsequent acidification of the reaction mixture protonates the carboxylate groups, yielding the final product, 2,5-Dimethyl-3-thiaadipic Acid.

Visualizing the Nucleophilic Substitution Pathway

Caption: Nucleophilic substitution pathway for the synthesis of 2,5-Dimethyl-3-thiaadipic Acid.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature.[3]

Materials:

-

3-Mercaptoisobutyric acid

-

2-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, add 200 mL of water and 3-mercaptoisobutyric acid (45g, 0.37 mol).

-

With stirring, add sodium hydroxide (47g, 1.17 mol) and continue to stir at room temperature for 10 minutes until all solids are dissolved.

-

Slowly add 2-chloropropionic acid (44.2g, 0.4 mol) dropwise over approximately 30 minutes.

-

Continue the reaction for 2 hours at room temperature.

-

After the reaction is complete, adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.

-

Extract the aqueous layer three times with 200 mL of ethyl acetate.

-

Combine the organic phases and remove the solvent under reduced pressure to yield 2,5-Dimethyl-3-thiaadipic Acid as a yellow, waxy solid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 93% | [3] |

| Purity (GC) | 97.5% | [3] |

Synthesis Pathway II: "One-Pot" Thia-Michael Addition and Substitution

This elegant "one-pot" or "one kettle way" approach avoids the isolation of the intermediate 3-mercaptoisobutyric acid by generating it in situ from methacrylic acid and thiourea.[3] This is then followed by the nucleophilic substitution with 2-chloropropionic acid in the same reaction vessel.

Reaction Mechanism

The synthesis begins with the reaction of methacrylic acid with thiourea in the presence of a strong acid, such as hydrochloric acid. This step forms an intermediate which, upon hydrolysis with a strong base like sodium hydroxide, yields 3-mercaptoisobutyric acid. This in situ formation is a type of thia-Michael addition. Following the formation of the thiol, the reaction proceeds as described in Pathway I, with the addition of 2-chloropropionic acid leading to the final product.

Visualizing the "One-Pot" Synthesis Workflow

Caption: Workflow for the "one-pot" synthesis of 2,5-Dimethyl-3-thiaadipic Acid.

Detailed Experimental Protocol

This protocol is a detailed representation of the "one kettle way" described in the patent literature.[3]

Materials:

-

Methacrylic acid

-

Thiourea

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

2-Chloropropionic acid

-

Ethyl acetate

-

Water

Procedure:

-

To a three-necked flask, add 100 mL of water, thiourea (53.0g, 0.69 mol), and concentrated hydrochloric acid (75.7g, 0.75 mol).

-

Heat the mixture to 45°C with stirring for 30 minutes.

-

Add methacrylic acid (50.0g, 0.57 mol) dropwise over approximately 30 minutes.

-

Increase the temperature to 90°C and maintain for 2 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (103.2g, 2.58 mol) in 150 mL of water dropwise over 30 minutes. Continue stirring for an additional 30 minutes.

-

Cool the mixture to room temperature and add 2-chloropropionic acid (69.0g, 0.63 mol) dropwise over 30 minutes.

-

Continue the reaction for 2 hours.

-

Adjust the pH to 5-6 with concentrated hydrochloric acid.

-

Extract the product three times with 200 mL of ethyl acetate.

-

Combine the organic layers and remove the solvent under reduced pressure to obtain 2,5-Dimethyl-3-thiaadipic Acid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 86.2% | [3] |

| Purity (GC) | 97% | [3] |

Purification and Characterization

While the patent literature suggests that extraction yields a product of high purity, for applications requiring more stringent purity, further purification may be necessary.[3] Standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system could be employed.

For the characterization of 2,5-Dimethyl-3-thiaadipic Acid, a combination of spectroscopic methods would be employed to confirm its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the methyl protons, the methine protons adjacent to the carboxyl groups, and the methylene protons adjacent to the sulfur atom. 13C NMR would show distinct peaks for the carboxyl carbons, the carbons bonded to sulfur, and the methyl and methylene carbons.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm-1 would indicate the O-H stretching of the carboxylic acid groups, and a strong absorption around 1700 cm-1 would correspond to the C=O stretching of the carbonyl groups.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. The molecular weight of 2,5-Dimethyl-3-thiaadipic Acid is 192.23 g/mol .[4]

Conclusion and Future Perspectives

The synthesis of 2,5-Dimethyl-3-thiaadipic Acid is well-established through robust and high-yielding chemical pathways. The "one-pot" synthesis offers an efficient and atom-economical route, which is particularly advantageous for industrial-scale production.[3] The nucleophilic substitution pathway, while requiring the isolation of an intermediate, provides a more controlled, stepwise approach.

Future research in this area could focus on the development of catalytic and more environmentally benign synthetic methods. For instance, exploring enzyme-catalyzed thia-Michael additions or the use of greener solvents could enhance the sustainability of the synthesis. Furthermore, a detailed investigation into the stereochemistry of the two chiral centers in 2,5-Dimethyl-3-thiaadipic Acid and the development of stereoselective synthetic routes could open up new applications for this molecule in areas where chirality is crucial.

References

- A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone.

- 2,5-DiMethyl-3-thiaadipic Acid | 106014-16-8. ChemicalBook.

- 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094. PubChem.

- 2,5-Dimethyl-3-thiaadipic Acid | CAS 106014-16-8 | SCBT. Santa Cruz Biotechnology.

Sources

- 1. 2,5-DiMethyl-3-thiaadipic Acid | 106014-16-8 [chemicalbook.com]

- 2. 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to 2,5-Dimethyl-3-thiaadipic Acid

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-thiaadipic Acid, a molecule of interest in chemical synthesis and potentially in the field of metabolomics. This document consolidates current knowledge on its chemical and physical properties, outlines a detailed synthesis protocol, and explores its hypothesized biological significance and potential as a biomarker. Furthermore, this guide presents detailed, field-proven methodologies for the analysis of 2,5-Dimethyl-3-thiaadipic Acid in biological matrices, leveraging established techniques for similar short-chain fatty and dicarboxylic acids. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications.

Introduction and Core Concepts

2,5-Dimethyl-3-thiaadipic Acid, with the IUPAC name 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid, is a dicarboxylic acid containing a thioether linkage.[1] While its primary documented application lies in the realm of chemical synthesis, its structural similarity to endogenous metabolites and fatty acid analogues suggests a potential, yet largely unexplored, role in biological systems. This guide aims to bridge the current knowledge gap by providing a foundational understanding of this molecule, from its basic properties to its potential biological implications and the analytical methods required for its study.

The core of this guide is built upon the principles of scientific integrity, providing not just protocols but the rationale behind experimental choices. We will delve into the knowns and the unknowns, clearly delineating established data from scientifically grounded hypotheses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dimethyl-3-thiaadipic Acid is fundamental for its synthesis, handling, and analysis.

| Property | Value | Source |

| CAS Number | 106014-16-8 | [1][2] |

| Molecular Formula | C₇H₁₂O₄S | [1][2] |

| Molecular Weight | 192.23 g/mol | [2][3] |

| Appearance | Off-white to yellow, waxy solid | [3][4] |

| Solubility | Soluble in chloroform | [3] |

| IUPAC Name | 3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | [1] |

| Synonyms | 3-[(1-Carboxyethyl)thio]-2-methyl-propanoic Acid | [1][3] |

Synthesis of 2,5-Dimethyl-3-thiaadipic Acid

The synthesis of 2,5-Dimethyl-3-thiaadipic Acid is crucial for obtaining the pure compound for research and development purposes. A patented method provides a clear pathway for its preparation.[4]

Synthetic Pathway Overview

The synthesis involves the reaction of 3-mercaptoisobutyric acid with 2-chloropropionic acid in the presence of a base.[4] An alternative "one-pot" method starts from methacrylic acid and thiourea.[4]

Caption: Synthetic pathways to 2,5-Dimethyl-3-thiaadipic Acid.

Detailed Experimental Protocol (One-Pot Method)

This protocol is adapted from the described patent for the preparation of 2,4-dimethyl tetrahydro thiophene-3-ketone, where 2,5-Dimethyl-3-thiaadipic Acid is a key intermediate.[4]

Materials:

-

Methacrylic acid

-

Thiourea

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

2-Chloropropionic acid

-

Ethyl acetate

-

Water

-

Three-necked flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

Procedure:

-

Step 1: Formation of 3-Mercaptoisobutyric Acid Intermediate.

-

To a three-necked flask equipped with a stirrer, add 100ml of water and 53.0g (0.69mol) of thiourea.

-

With stirring, add 75.7g (0.75mol) of concentrated hydrochloric acid and heat the mixture to 45°C for 30 minutes.

-

Add 50.0g (0.57mol) of methacrylic acid dropwise over approximately 30 minutes.

-

Increase the temperature to 90°C and maintain the reaction for 2 hours.

-

Cool the reaction mixture and then add a solution of 103.2g (2.58mol) of sodium hydroxide in 150ml of water dropwise over about 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

-

Step 2: Synthesis of 2,5-Dimethyl-3-thiaadipic Acid.

-

Cool the reaction mixture to room temperature.

-

Add 69.0g (0.63mol) of 2-chloropropionic acid dropwise over approximately 30 minutes.

-

Continue the reaction for 2 hours.

-

Adjust the pH of the solution to 5-6 using concentrated hydrochloric acid.

-

Extract the product with 200ml of ethyl acetate three times.

-

Combine the organic phases.

-

Evaporate the solvent to obtain a yellow, waxy solid of 2,5-Dimethyl-3-thiaadipic Acid.

-

Expected Yield and Purity: Approximately 98.3g (86.2% yield) with a purity of 97% as determined by Gas Chromatography (GC).[4]

Hypothesized Biological Significance and Role as a Biomarker

While direct evidence is currently lacking, the chemical structure of 2,5-Dimethyl-3-thiaadipic Acid allows for the formulation of scientifically plausible hypotheses regarding its biological relevance.

Potential Metabolic Origins

2,5-Dimethyl-3-thiaadipic Acid is a sulfur-containing dicarboxylic acid. Its origins in biological systems could be linked to the metabolism of sulfur-containing amino acids, which are abundant in dietary protein, particularly from meat.[5][6][7] The gut microbiome plays a crucial role in the metabolism of dietary sulfur compounds.[5][6][8]

Caption: Hypothesized metabolic origin of 2,5-Dimethyl-3-thiaadipic Acid.

It is hypothesized that gut bacteria could metabolize sulfur-containing amino acids from meat into various smaller molecules, including thioethers and dicarboxylic acids. 2,5-Dimethyl-3-thiaadipic Acid could be one such metabolite.

Potential as a Biomarker for Meat Consumption

The identification of urinary biomarkers for meat intake is an active area of research to improve dietary assessment.[9][10][11][12] Known biomarkers include 1-methylhistidine and 3-methylhistidine.[9][11] Given its potential origin from the microbial metabolism of meat-derived amino acids, 2,5-Dimethyl-3-thiaadipic Acid could serve as a novel biomarker for meat consumption. Its presence and concentration in urine could correlate with the level of meat intake. Further metabolomics studies on urine samples from individuals with varying meat consumption are required to validate this hypothesis.

Analytical Methodologies

The accurate and sensitive detection and quantification of 2,5-Dimethyl-3-thiaadipic Acid in biological matrices are essential for investigating its potential biological roles. While no specific methods have been published for this compound, established protocols for short-chain fatty acids and dicarboxylic acids can be adapted.

Sample Preparation from Biological Matrices (Urine)

Objective: To extract and derivatize 2,5-Dimethyl-3-thiaadipic Acid from urine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Urine sample

-

Internal Standard (e.g., a deuterated analog or a structurally similar thia-dicarboxylic acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Vortex mixer

-

Centrifuge

-

GC vials

Protocol:

-

Sample Collection and Storage: Collect 24-hour urine samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw the urine sample on ice. To 1 mL of urine, add a known amount of the internal standard.

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding concentrated HCl. This protonates the carboxylic acid groups, making them more extractable into an organic solvent.

-

Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.

-

Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization: To the dried residue, add 100 µL of BSTFA and 100 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acids.

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14][15]

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Expected Fragmentation Pattern (Hypothetical): The mass spectrum of the di-TMS ester of 2,5-Dimethyl-3-thiaadipic Acid is expected to show characteristic fragments resulting from the cleavage of the thioether bond and the loss of methyl and TMS groups.[16][17][18][19][20]

Caption: Hypothetical fragmentation of di-TMS-2,5-Dimethyl-3-thiaadipic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of synthesized 2,5-Dimethyl-3-thiaadipic Acid.[21][22][23]

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Nuclei: ¹H and ¹³C.

Expected Chemical Shifts (Hypothetical): Based on the structure and typical chemical shifts for similar functional groups, the following approximate chemical shifts are expected:[22][23][24][25]

¹H NMR (400 MHz, CDCl₃):

-

δ 1.2-1.4 ppm (d, 6H): Methyl protons (CH₃) adjacent to the chiral centers.

-

δ 2.6-2.9 ppm (m, 4H): Methylene protons (CH₂) adjacent to the sulfur atom and the chiral centers.

-

δ 3.0-3.3 ppm (m, 2H): Methine protons (CH) at the chiral centers.

-

δ 10.0-12.0 ppm (s, 2H): Carboxylic acid protons (COOH).

¹³C NMR (100 MHz, CDCl₃):

-

δ 15-20 ppm: Methyl carbons (CH₃).

-

δ 35-45 ppm: Methylene and Methine carbons (CH₂ and CH).

-

δ 175-185 ppm: Carboxylic acid carbons (COOH).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,5-Dimethyl-3-thiaadipic Acid. A Safety Data Sheet (SDS) should be consulted for detailed information.[26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Future Directions and Conclusion

2,5-Dimethyl-3-thiaadipic Acid is a compound with established utility in chemical synthesis and significant, albeit unexplored, potential in the biological sciences. This technical guide has provided a comprehensive overview of its known properties and has laid the groundwork for future research by proposing scientifically sound hypotheses and detailed analytical methodologies.

Future research should focus on:

-

Metabolomic studies: To confirm the presence of 2,5-Dimethyl-3-thiaadipic Acid in biological samples and to validate its potential as a biomarker for meat consumption.

-

Biological activity screening: To investigate any potential physiological effects of this molecule.

-

Development of certified reference materials: To enable accurate quantification in research and clinical settings.

By providing this foundational knowledge and these practical protocols, we hope to stimulate further investigation into 2,5-Dimethyl-3-thiaadipic Acid and unlock its full scientific potential.

References

-

Cross, A. J., et al. (2011). Urinary biomarkers of meat consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(6), 1107-1111. [Link][9][11]

-

Jackson, M. K., et al. (2025). Urinary metabolites as biomarkers of dietary intake: a systematic review. Frontiers in Nutrition. [Link][10][12]

-

Carbonero, F., et al. (2012). Microbial pathways in colonic sulfur metabolism and links with health and disease. Frontiers in Physiology, 3, 448. [Link][5]

-

Chan, D. S., et al. (2021). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 2263, 139-148. [Link][13]

-

Cross, A. J., et al. (2011). Urinary biomarkers of meat consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(6), 1107-1111. [Link][11]

-

Kainat, U., & Sarfraz, A. (2022). Sulfur Metabolism of the Gut Microbiome and Colorectal Cancer: The Threat to the Younger Generation. Cancers, 14(20), 5099. [Link][6]

-

Jackson, M. K., et al. (2025). Urinary metabolites as biomarkers of dietary intake: a systematic review. Frontiers in Nutrition. [Link][12]

-

Olson, K. R., & Devaraj, S. (2022). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Free Radical Biology and Medicine, 188, 184-201. [Link][27]

-

Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link][28]

-

Al-Lahham, S. H., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. [Link][14]

-

Dudzik, A., et al. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Molecules, 28(13), 5035. [Link][15]

-

Al-Lahham, S. H., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. [Link][29]

-

Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 596-602. [Link][16]

-

Scholten, J., & Dahl, C. (2018). Sulfur Cycling and the Intestinal Microbiome. Microbiology Spectrum, 6(4). [Link][31]

-

Cross, A. J., et al. (2011). Urinary Biomarkers of Meat Consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(6), 1107-1111. [Link][32]

-

Gavrilescu, C. M., & Popa, M. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Food Chemistry, 393, 133379. [Link][7]

-

Mitchell, C. J., et al. (2018). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis of deuterated peptides containing thioether bridges. Journal of the American Society for Mass Spectrometry, 29(10), 2115-2118. [Link][17]

-

Gahan, M. E., et al. (2021). Diversity and Distribution of Sulfur Metabolism in the Human Gut Microbiome and its Association with Colorectal Cancer. bioRxiv. [Link][33]

-

Kim, J., et al. (2024). Regulatory mechanism of cysteine-dependent methionine biosynthesis in Bifidobacterium longum: insights into sulfur metabolism in gut microbiota. Journal of Bacteriology, e0011524. [Link][8]

-

Levy, E. J., & Rylander, P. N. (1959). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 31(7), 1180-1182. [Link][18]

-

T-P., et al. (2018). Urinary Metabolomics Profiles Associated to Bovine Meat Ingestion in Humans. Molecular Nutrition & Food Research, 62(9), e1700834. [Link][34]

-

Iciek, M., & Bilska-Wilkosz, A. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4493. [Link][35]

-

Google Patents. (n.d.). A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone. [4]

-

Dr. Asif Lectures. (2024). SULFUR Metabolism | Minerals | Biochemistry. YouTube. [Link][36]

-

Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 616-621. [Link][19]

-

Li, Z., et al. (2025). Changes in urinary metabolomics after meat-containing meals with and without cruciferous or apiaceous vegetables indicate modulation of nucleotide metabolism in addition to xenobiotic metabolism: A randomized crossover study. Food Research International, 214, 116680. [Link][37]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link][20]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][21]

-

Al-Attrassi, H. H., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Journal of Cosmetic Dermatology, 23(6), 1645-1655. [Link][38]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link][22]

-

University of Regensburg. (n.d.). Chemical shifts. [Link][24]

-

University of California, Los Angeles. (n.d.). Useful Spectroscopic Data. [Link][25]

-

Ng, K. S., et al. (2021). Chemical structures and physical properties of short-chain carboxylic acids and short-chain alcohols used in this study. ResearchGate. [Link][39]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. [Link][23]

-

Google Patents. (n.d.). Method for producing dimethyl adipate from adipic acid. [40]

-

Abd Hadi, N., et al. (2024). Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification. International Journal of Biological Macromolecules, 267(Pt 1), 131523. [Link][41]

-

Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid. [42]

-

Google Patents. (n.d.). Synthesis method of 2, 5-dimethyl p-phenylenediamine. [43]

-

Google Patents. (n.d.). Process for preparing 1,2,5-thiadiazoles. [44]

Sources

- 1. 2,5-Dimethyl-3-thiaadipic Acid | C7H12O4S | CID 13633094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. CN106749168B - A method of preparing 2,4- dimethyl tetrahydro thiophene -3- ketone - Google Patents [patents.google.com]

- 5. Frontiers | Microbial pathways in colonic sulfur metabolism and links with health and disease [frontiersin.org]

- 6. Sulfur Metabolism of the Gut Microbiome and Colorectal Cancer: The Threat to the Younger Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory mechanism of cysteine-dependent methionine biosynthesis in Bifidobacterium longum: insights into sulfur metabolism in gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Urinary Biomarkers of Meat Consumption | Semantic Scholar [semanticscholar.org]

- 11. Urinary biomarkers of meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Urinary metabolites as biomarkers of dietary intake: a systematic review [frontiersin.org]

- 13. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]

- 16. Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. web.pdx.edu [web.pdx.edu]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 26. aksci.com [aksci.com]

- 27. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. shimadzu.com [shimadzu.com]

- 29. researchgate.net [researchgate.net]

- 30. Sulfur metabolism - Wikipedia [en.wikipedia.org]

- 31. Sulfur Cycling and the Intestinal Microbiome | Semantic Scholar [semanticscholar.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Urinary Metabolomics Profiles Associated to Bovine Meat Ingestion in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. Changes in urinary metabolomics after meat-containing meals with and without cruciferous or apiaceous vegetables indicate modulation of nucleotide metabolism in addition to xenobiotic metabolism: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. CN111320543A - Method for producing dimethyl adipate from adipic acid - Google Patents [patents.google.com]

- 41. Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 43. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents [patents.google.com]

- 44. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dimethyl-3-thiaadipic Acid

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. Novel chemical entities, whether synthesized as potential therapeutic agents or identified as critical intermediates, demand rigorous structural verification to ensure their identity, purity, and ultimately, their efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of 2,5-Dimethyl-3-thiaadipic Acid, a sulfur-containing dicarboxylic acid with potential applications in the synthesis of various organic compounds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical and scientifically-grounded narrative on how to approach the structural determination of complex acyclic molecules. We will delve into the "why" behind the "how," exploring the causal relationships that dictate our experimental choices and the interpretation of the resulting data.

The Analytical Challenge: Unveiling the Structure of 2,5-Dimethyl-3-thiaadipic Acid

The target of our investigation is 2,5-Dimethyl-3-thiaadipic Acid, with the molecular formula C₇H₁₂O₄S.[1] A preliminary assessment of this formula suggests a degree of unsaturation of two. The presence of two carboxylic acid groups accounts for both degrees of unsaturation (two C=O bonds). The core of our task is to definitively map the connectivity of the atoms and elucidate the stereochemical nuances of the molecule.

The Elucidation Workflow: A Step-by-Step Approach

The structure elucidation of 2,5-Dimethyl-3-thiaadipic Acid will proceed through a logical sequence of analytical techniques. Each step will provide a piece of the structural puzzle, with the complete picture emerging from the synthesis of all the data.

Figure 1: A logical workflow for the structure elucidation of 2,5-Dimethyl-3-thiaadipic Acid.

Part 1: Foundational Analysis - Elemental Composition and Molecular Weight

Mass Spectrometry (MS)

Rationale: The initial and most critical step in structure elucidation is the determination of the accurate molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) provides this information with exceptional precision.

Experimental Protocol:

-

Sample Preparation: A dilute solution of 2,5-Dimethyl-3-thiaadipic Acid is prepared in a suitable solvent (e.g., methanol/water with a trace of formic acid to aid ionization).

-

Instrumentation: The sample is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Expected Data & Interpretation:

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak.

| Ion | Expected m/z (Calculated) | Observed m/z (Hypothetical) |

| [M-H]⁻ | 191.0381 | 191.0385 |

| [M+Na-2H]⁻ | 213.0199 | 213.0203 |

The observation of an ion at m/z 191.0385 in the high-resolution mass spectrum would strongly support the molecular formula C₇H₁₁O₄S⁻ (for the deprotonated molecule), and by inference, C₇H₁₂O₄S for the neutral compound.

Trustworthiness: The high accuracy of the mass measurement (typically < 5 ppm error) provides a strong foundation for the subsequent spectroscopic analysis, effectively constraining the possible molecular formulas to a single, unambiguous choice.

Part 2: Functional Group Identification - The Power of Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule.[2][3] For 2,5-Dimethyl-3-thiaadipic Acid, we expect to see characteristic absorptions for the carboxylic acid and C-S functionalities.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples, requiring minimal preparation.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~930 | Broad, Medium | O-H bend (Carboxylic Acid) |

| ~680 | Weak | C-S stretch |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1710 cm⁻¹, is a definitive indicator of a carboxylic acid functional group, likely existing as a hydrogen-bonded dimer in the solid state.[3] The weaker C-S stretch is also anticipated, although it can sometimes be difficult to assign definitively in complex molecules.

Part 3: Unraveling Connectivity - The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ a suite of 1D and 2D NMR experiments to piece together the structure of 2,5-Dimethyl-3-thiaadipic Acid.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment of each proton in the molecule, including the number of different proton types, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for carboxylic acids as the acidic protons will exchange with deuterium and their signals will disappear, simplifying the spectrum.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: A standard ¹H NMR spectrum is recorded.

Expected Data & Interpretation (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.40 | Quartet (q) | 1H | H-5 | This methine proton is adjacent to a methyl group (3 protons) and is deshielded by the adjacent sulfur atom and the carboxylic acid group. The quartet arises from coupling to the three protons of the C-6 methyl group. |

| ~2.95 | Multiplet (m) | 1H | H-2 | This methine proton is adjacent to a methyl group and a methylene group. The complex multiplet arises from coupling to the three protons of the C-1 methyl group and the two diastereotopic protons of the C-4 methylene group. |

| ~2.80 & ~2.65 | Multiplet (m) | 2H | H-4a, H-4b | These are the two protons of the methylene group at C-4. Due to the presence of two chiral centers (C-2 and C-5), these protons are diastereotopic and are therefore chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton at C-2 (vicinal coupling), resulting in complex multiplets for each. |

| ~1.45 | Doublet (d) | 3H | H-6 | This methyl group is adjacent to the methine proton at C-5. The doublet arises from coupling to this single proton. |

| ~1.25 | Doublet (d) | 3H | H-1 | This methyl group is adjacent to the methine proton at C-2. The doublet arises from coupling to this single proton. |

| ~12.0 (in DMSO-d₆) | Broad Singlet | 2H | -COOH | In a non-exchanging solvent like DMSO-d₆, the two carboxylic acid protons would appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and their acidic nature. In D₂O, this signal would be absent due to H-D exchange. |

Expert Insight: The Significance of Diastereotopic Protons

The observation of two distinct signals for the methylene protons (H-4a and H-4b) is a crucial piece of evidence. The presence of two stereocenters (C-2 and C-5) renders the molecule chiral. The two protons of the CH₂ group at C-4 are not related by any plane of symmetry or axis of rotation, making them diastereotopic. This non-equivalence is a powerful confirmation of the proposed connectivity and the presence of multiple chiral centers.

¹³C NMR and DEPT Spectroscopy

Rationale: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectra are acquired on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded, along with DEPT-90 and DEPT-135 experiments.

Expected Data & Interpretation:

| Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |

| ~178 | Positive | No Peak | C-7 | The chemical shift is characteristic of a carboxylic acid carbonyl carbon. |

| ~175 | Positive | No Peak | C-8 | The second carboxylic acid carbonyl carbon. |

| ~45 | Positive | Positive | C-5 | A methine carbon adjacent to a sulfur atom and a carboxylic acid group. |

| ~40 | Positive | Positive | C-2 | A methine carbon adjacent to a methylene group and a carboxylic acid group. |

| ~35 | Negative | No Peak | C-4 | A methylene carbon adjacent to a sulfur atom and a methine carbon. |

| ~20 | Positive | No Peak | C-6 | A methyl carbon. |

| ~18 | Positive | No Peak | C-1 | A methyl carbon. |

The ¹³C NMR spectrum is expected to show seven distinct signals, consistent with the proposed structure. The DEPT experiments will confirm the presence of two methyl groups, one methylene group, two methine groups, and two quaternary (carbonyl) carbons.

2D NMR Spectroscopy: Connecting the Dots

Rationale: While 1D NMR provides valuable information, 2D NMR experiments are essential for unambiguously establishing the connectivity between protons and carbons.[4][5][6][7]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.

Experimental Protocol:

Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample.

Expected Data & Interpretation:

A systematic analysis of the 2D NMR spectra allows for the complete assembly of the molecular structure.

Figure 2: Key COSY and HMBC correlations for 2,5-Dimethyl-3-thiaadipic Acid.

-

COSY: Will show correlations between H-1 and H-2, H-2 and H-4a/b, and H-5 and H-6, confirming the proton-proton connectivity within the two separate spin systems.

-

HSQC: Will directly link each proton signal to its corresponding carbon signal as listed in the 1D NMR tables.

-

HMBC: This is the crucial experiment for connecting the different fragments. Key correlations would include:

-

H-1 to C-2 and C-8, linking the first methyl group to the adjacent methine and the carbonyl carbon.

-

H-6 to C-5 and C-7, connecting the second methyl group to its neighboring methine and the other carbonyl carbon.

-

H-4a/b to C-2 and C-5, bridging the two chiral centers across the sulfur atom.

-

Part 4: Final Structure Confirmation

The culmination of the data from mass spectrometry, FTIR, and a comprehensive suite of NMR experiments provides an unambiguous and self-consistent structural assignment for 2,5-Dimethyl-3-thiaadipic Acid. The molecular formula is confirmed by HRMS, the presence of carboxylic acid groups is established by FTIR, and the precise atomic connectivity and stereochemical features are elucidated by 1D and 2D NMR.

The final confirmed structure is:

Figure 3: The confirmed structure of 2,5-Dimethyl-3-thiaadipic Acid.